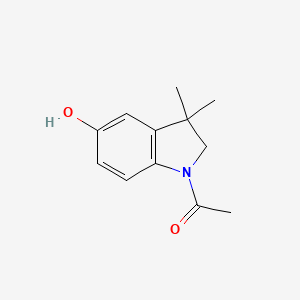
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone typically involves the reaction of indole derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetylindole: Lacks the dimethyl groups, leading to different chemical properties.
3,3-Dimethylindole: Does not have the acetyl group, affecting its reactivity.
5-Hydroxyindole: Contains a hydroxyl group at a different position, altering its biological activity.
Uniqueness
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-7-12(2,3)10-6-9(15)4-5-11(10)13/h4-6,15H,7H2,1-3H3 |
InChI-Schlüssel |
AFBOHIVNJUEYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C2=C1C=CC(=C2)O)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole](/img/structure/B8621267.png)
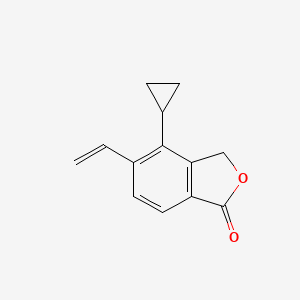
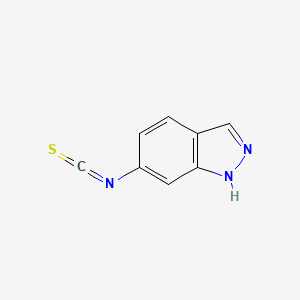
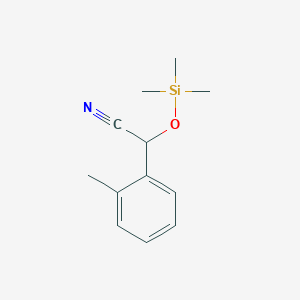
![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)
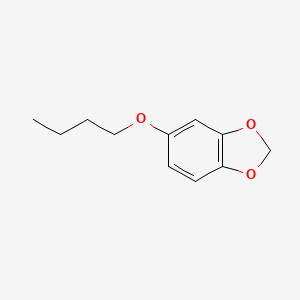
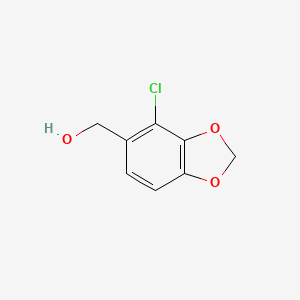

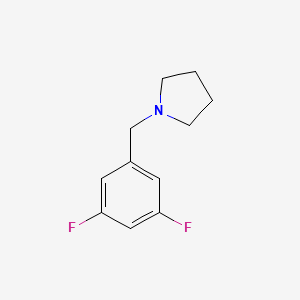
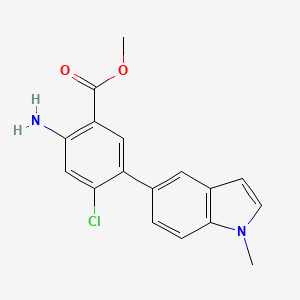
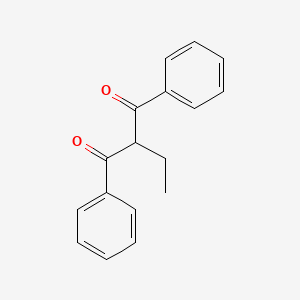
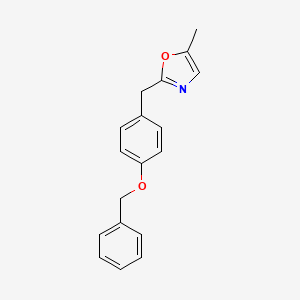
![trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)
